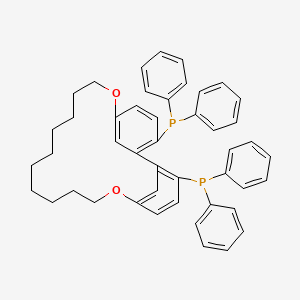
(R)-5,5'-Decamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is a chiral diphosphine ligand that is widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and reactivity, making it a valuable tool in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl typically involves the reaction of a biphenyl derivative with diphenylphosphine. One common method includes the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds . Another approach involves the use of nickel-catalyzed coupling reactions, where the chiral ditriflate of binaphthol is treated with diphenylphosphine in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently.
化学反応の分析
Types of Reactions
®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted biphenyl derivatives. These products are often used as intermediates in further synthetic applications.
科学的研究の応用
®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of chiral drugs, where its high enantioselectivity is crucial for producing the desired therapeutic effects.
Industry: The compound is used in the production of fine chemicals and materials, such as polymers and electronic components.
作用機序
The mechanism by which ®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl exerts its effects involves its ability to coordinate with transition metals. The compound forms stable complexes with metals, which then participate in catalytic cycles to facilitate various chemical transformations. The molecular targets include metal centers in catalysts, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps .
類似化合物との比較
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral diphosphine ligand known for its high enantioselectivity.
1,2-Bis(diphenylphosphino)ethane: A common symmetrical bidentate ligand used in coordination chemistry.
1-(Diphenylphosphino)naphthalene: A ligand used in luminescent copper(I) halide complexes.
Uniqueness
®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is unique due to its high enantioselectivity and ability to form stable complexes with a wide range of transition metals. Its structure allows for efficient coordination and catalytic activity, making it a valuable tool in asymmetric synthesis and catalysis.
特性
分子式 |
C46H46O2P2 |
|---|---|
分子量 |
692.8 g/mol |
IUPAC名 |
(22-diphenylphosphanyl-7,18-dioxatricyclo[17.3.1.12,6]tetracosa-1(22),2,4,6(24),19(23),20-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C46H46O2P2/c1-2-4-6-20-34-48-38-30-32-46(50(41-25-15-9-16-26-41)42-27-17-10-18-28-42)44(36-38)43-35-37(47-33-19-5-3-1)29-31-45(43)49(39-21-11-7-12-22-39)40-23-13-8-14-24-40/h7-18,21-32,35-36H,1-6,19-20,33-34H2 |
InChIキー |
MQZNRYHDHKXLNC-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



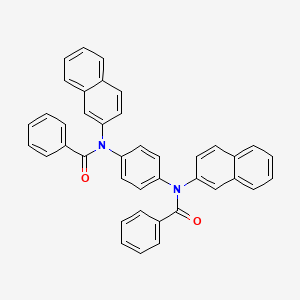
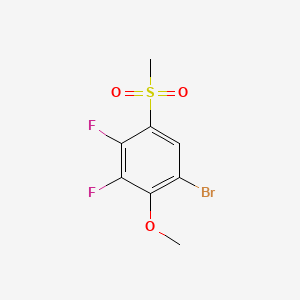
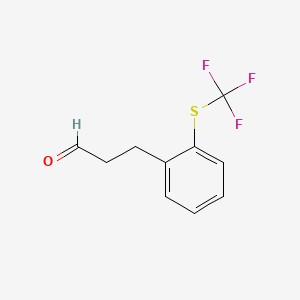

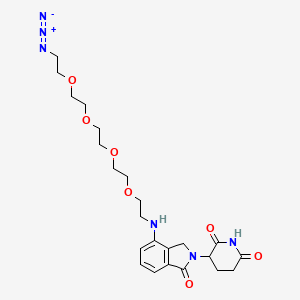
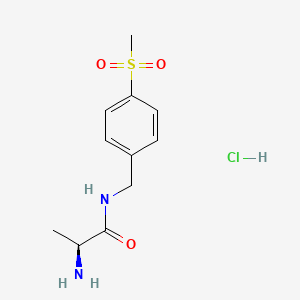
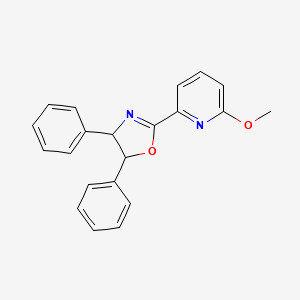
![2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride](/img/structure/B14771650.png)
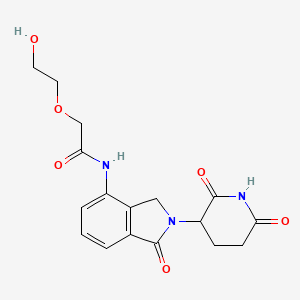
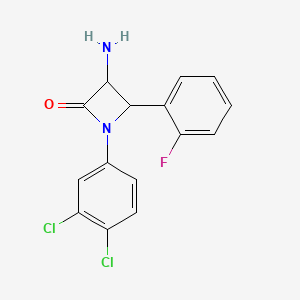
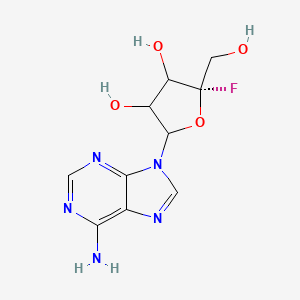
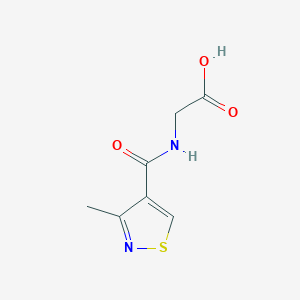
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
